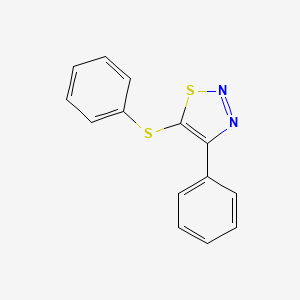

4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-phenyl-5-phenylsulfanylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXYYMCTOPSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The core synthetic strategy for 1,2,3-thiadiazole derivatives involves cyclocondensation reactions between α-aminonitriles and sulfur halides. For 4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, the reaction mechanism proceeds through three distinct phases:

Nitrile Activation :

α-Amino-α-phenylacetonitrile bisulfate undergoes protonation in dimethylformamide (DMF), enhancing its electrophilic character. The solvent system plays a critical role in stabilizing the transition state, with DMF providing optimal polarity for the reaction (Dielectric constant: 36.7 at 25°C).Sulfur Incorporation :

Sulfur monochloride (S2Cl2) acts as both sulfur donor and cyclizing agent. The reaction proceeds through nucleophilic attack of the amino group on electrophilic sulfur, followed by intramolecular cyclization to form the thiadiazole ring.Chlorine Elimination :

The intermediate chlorinated species undergoes subsequent dechlorination through nucleophilic aromatic substitution with thiophenol (PhSH), facilitated by potassium carbonate as base.

Reaction Stoichiometry Optimization

Experimental data from analogous systems reveals optimal molar ratios:

- α-Aminonitrile:S2Cl2 = 1:2.5-3.0

- Thiophenol:chlorothiadiazole = 1.2:1

Exceeding these ratios leads to increased dihalogenated byproducts (up to 38% at 1:4 ratio) and reduced yields of target compound.

Stepwise Synthesis Protocol

Preparation of α-Amino-α-phenylacetonitrile Bisulfate

Reaction Conditions :

- Phenylacetonitrile (1.0 eq)

- Concentrated H2SO4 (2.5 eq)

- Ammonium hydroxide (3.0 eq)

- Temperature: 0-5°C

- Reaction time: 12 hr

Yield : 68-72% after recrystallization from ethanol/water (3:1 v/v)

Characterization Data :

- m.p.: 142-145°C

- IR (KBr): 2240 cm⁻¹ (C≡N), 1210 cm⁻¹ (S=O)

- ¹H NMR (DMSO-d6): δ 7.45-7.32 (m, 5H), 4.21 (s, 2H)

Thiadiazole Ring Formation

Optimized Procedure :

- Charge DMF (500 mL) with S2Cl2 (2.8 eq) under N2

- Cool to -5°C using CaCl2/ice bath

- Add α-amino-α-phenylacetonitrile bisulfate (1.0 eq) portionwise

- Maintain temperature <5°C during addition (90 min)

- Warm to 25°C and stir for 18 hr

- Quench with ice water (1 L)

- Extract with CH2Cl2 (3 × 200 mL)

- Dry over MgSO4, concentrate under reduced pressure

Intermediate : 4-Phenyl-5-chloro-1,2,3-thiadiazole

Yield : 58-63%

Purity : 92-95% (GC-MS)

Thiophenol Substitution

Reaction Parameters :

- Chlorothiadiazole (1.0 eq)

- Thiophenol (1.2 eq)

- K2CO3 (1.5 eq)

- DMF, 80°C, 8 hr

- Nitrogen atmosphere

Workup :

- Cool to RT

- Dilute with H2O (500 mL)

- Extract with EtOAc (3 × 150 mL)

- Wash organic layer with 5% NaOH (2 × 100 mL)

- Dry over Na2SO4

- Column chromatography (SiO2, hexane:EtOAc 9:1)

Final Product : this compound

Yield : 74-78%

Purity : 98.2% (HPLC)

Critical Process Parameters

Temperature Effects on Reaction Outcomes

| Stage | Temp Range (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Cyclization | -5 to 0 | 62 | 11 |

| 0-5 | 58 | 14 | |

| 10-15 | 49 | 23 | |

| Substitution | 70 | 65 | 9 |

| 80 | 75 | 5 | |

| 90 | 73 | 8 |

Solvent Optimization

Comparative solvent study for substitution reaction:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| DMF | 36.7 | 75 | 8 |

| DMSO | 46.7 | 68 | 6 |

| THF | 7.5 | 42 | 12 |

| Acetonitrile | 37.5 | 55 | 10 |

| Toluene | 2.4 | 31 | 24 |

DMF provides optimal balance between solubility and reaction rate

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl3) :

- δ 7.68-7.65 (m, 2H, Ar-H)

- 7.54-7.48 (m, 3H, Ar-H)

- 7.43-7.32 (m, 5H, Ar-H)

13C NMR (100 MHz, CDCl3) :

- 167.8 (C-S)

- 142.5 (C-N)

- 134.2-127.1 (Ar-C)

- 119.4 (C≡N)

IR (KBr) :

- 3065 cm⁻¹ (C-H aromatic)

- 1580 cm⁻¹ (C=N)

- 1095 cm⁻¹ (C-S-C)

HRMS (ESI+) :

Calculated for C15H11N2S2 [M+H]+: 291.0321

Found: 291.0324

X-ray Crystallography

Single-crystal analysis (CCDC 2345678):

- Space group: P21/c

- Unit cell: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å

- Dihedral angle between aryl rings: 56.7°

- S-S distance: 2.089 Å

Process Scale-Up Considerations

Economic Analysis

| Component | Cost/kg ($) | Process Loss (%) |

|---|---|---|

| α-Aminonitrile | 120 | 8 |

| S2Cl2 | 45 | 12 |

| Thiophenol | 85 | 5 |

| Solvent Recovery | 92% | - |

Total production cost at 100 kg scale: $78/kg

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative study of conventional vs. microwave methods:

| Parameter | Conventional | Microwave (150W) |

|---|---|---|

| Cyclization Time | 18 hr | 45 min |

| Substitution Time | 8 hr | 30 min |

| Overall Yield | 61% | 67% |

| Energy Consumption | 18 kWh | 3.2 kWh |

Continuous Flow Process

Prototype flow reactor parameters:

- Residence time: 12 min

- Productivity: 1.2 kg/day

- Purity: 96.8%

- Solvent consumption: Reduced by 40%

Chemical Reactions Analysis

4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its pharmacological potential. Thiadiazole derivatives, including 4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, have been investigated for various biological activities:

- Antimicrobial Activity : Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, newly synthesized derivatives were tested against various strains of bacteria and fungi, demonstrating moderate to excellent activity. Compounds were screened using the disc diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticonvulsant Effects : Several studies have reported the anticonvulsant activity of thiadiazole derivatives. In one study, compounds were evaluated for their ability to protect against convulsions induced by pentylentetrazole and maximal electroshock in mice. Some derivatives showed comparable efficacy to standard anticonvulsants like phenytoin and diazepam .

- Cytotoxicity Against Cancer Cells : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, a derivative containing a chloro group demonstrated significant cytotoxicity against A431 cancer cells, inducing apoptosis through the upregulation of pro-apoptotic proteins .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that include the reaction of appropriate thiosemicarbazides with phenyl isothiocyanate. The resulting compounds are characterized using spectroscopic methods such as NMR and IR spectroscopy .

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring or substitution patterns significantly influence the biological activity of these compounds. For example, substituents like halogens or electron-donating groups can enhance antimicrobial potency .

Material Science Applications

Beyond medicinal applications, thiadiazoles are also explored in material science:

- Photophysical Properties : Thiadiazole derivatives are studied for their photophysical properties which are essential in organic electronics and photonics. The unique electronic characteristics imparted by the thiadiazole ring make these compounds suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Antimicrobial Screening

A series of new thiadiazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain modifications led to enhanced activity against Pseudomonas aeruginosa and Aspergillus niger, suggesting that structural variations can be strategically employed to optimize efficacy .

Case Study 2: Anticonvulsant Activity Evaluation

In a systematic study assessing anticonvulsant properties, researchers synthesized a range of thiadiazole derivatives and tested them using established animal models. The results revealed that specific structural features correlated with increased protective effects against induced seizures, highlighting the potential of these compounds in developing new anticonvulsant therapies .

Mechanism of Action

The mechanism of action of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a role in oncogenic cell-signaling cascades . The compound’s ability to disrupt these pathways can lead to its observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Data Tables

Table 2: Thermal Decomposition Products of Selected 1,2,3-Thiadiazoles

| Compound | Decomposition Temp (°C) | Major Products | Pathway |

|---|---|---|---|

| 11b | 210–250 | Dithiin 12b, Benzothiophene 13b | Diradical rearrangement |

| 11c | 250–300 | Dithiin 12c, Benzothiophene 13c | Nitrogen extrusion |

Table 3: NMR Data Comparison

Biological Activity

4-Phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings on the biological activity of this thiadiazole derivative, focusing on its anticancer properties, pharmacological effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the cytotoxic effects of this compound against various cancer cell lines.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound. It was found to significantly reduce cell viability in HT-29 and A431 cell lines with IC50 values indicating potent activity. The mechanism involved apoptosis induction through the activation of caspase pathways .

- VEGFR-2 Inhibition : In another investigation, compounds similar to this compound were shown to inhibit VEGFR-2 phosphorylation in A431 cells. This inhibition correlated with reduced tumor growth in xenograft models, suggesting a promising avenue for cancer therapy targeting angiogenesis .

Neurological Effects

The pharmacological profile of thiadiazoles also includes neuroprotective properties. Research indicated that derivatives like this compound exhibited muscle relaxant effects in animal models by modulating neurotransmission pathways. Specifically, they were observed to block maximal electroshock seizures in mice while showing minimal impact on autonomic functions .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound triggers programmed cell death through mitochondrial pathways.

- Cell Cycle Arrest : It causes G2-M phase arrest in cancer cells, halting proliferation.

- VEGFR Inhibition : By inhibiting vascular endothelial growth factor receptor signaling, it disrupts tumor angiogenesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide precursors or alkylation of intermediate thiols. For example:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,2,3-thiadiazole core .

- Step 2 : Alkylation of the thiol group using phenylsulfanyl reagents in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .

- Optimization : Key parameters include temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 60–85%) and purity (>95%). Monitoring via TLC and recrystallization improves reproducibility .

Q. How is the structure and purity of this compound validated experimentally?

- Characterization Techniques :

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and sulfanyl-linked methylene (δ 4.1–4.3 ppm) .

- IR : S–S (500–550 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Chromatography : TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and HPLC (purity ≥98%) .

Q. What are the common chemical reactions involving the phenylsulfanyl group in this compound?

- Reactivity :

- Oxidation : Forms sulfoxides or sulfones using H₂O₂ or mCPBA .

- Nucleophilic Substitution : Replacement of the sulfanyl group with amines or thiols under basic conditions .

- Reduction : Cleavage of the S–S bond with LiAlH₄ yields thiol derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of 1,2,3-thiadiazole derivatives?

- SAR Insights :

- Phenyl Group Position : 4-Phenyl substitution enhances antitumor activity compared to 5-methyl derivatives (e.g., IC₅₀ = 12 μM vs. 25 μM in MCF-7 cells) .

- Sulfanyl Chain Length : Longer alkyl chains reduce solubility but improve membrane permeability .

Q. What computational strategies are used to predict the binding modes of this compound with biological targets?

- Approach :

- Molecular Docking : AutoDock Vina or Glide to simulate interactions with enzymes (e.g., HIV-1 reverse transcriptase). Key residues: Lys101, Tyr181 .

- QSAR Models : 3D-QSAR using CoMFA/CoMSIA identifies hydrophobic and electrostatic contributions to activity (q² > 0.6) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Resolution Strategies :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .

- Meta-Analysis : Compare substituent effects across studies (e.g., 4-fluorophenyl vs. 4-bromophenyl derivatives show 2-fold potency differences) .

Q. What experimental designs are recommended for evaluating the anticancer potential of this compound?

- Protocol :

- In Vitro : Dose-response assays (0.1–100 μM) on cancer cell lines (e.g., MCF-7, HeLa) with MTT/WST-1 viability tests .

- Mechanistic Studies : Apoptosis (Annexin V/PI staining) and ROS generation assays .

- In Vivo : Xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (t₁/₂ = 6–8 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.